2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, also known as 2-Methyl-5-pyrazole ethanamine or MPEA, is an organic compound that is commonly used in scientific research. It is an amine derivative of pyrazole and is a white, crystalline solid. MPEA has a variety of applications in the scientific world, from being used as a model compound for studying the mechanism of action of pyrazole derivatives to being used as a potential therapeutic agent for treating certain diseases.
Scientific Research Applications
DNA Binding and Nuclease Activity
Research by Kumar et al. (2012) demonstrates the application of tridentate ligands, including a variant similar to 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, in DNA binding and nuclease activity. These Cu(II) complexes showed significant DNA binding propensity and minor structural changes in calf thymus DNA, indicating potential applications in molecular biology and genetics (Kumar et al., 2012).
Synthesis and Biological Activity
Bruno et al. (1991) explored the synthesis of N-substituted derivatives of 3,5-Diphenyl-1H-pyrazole, closely related to the chemical . These derivatives exhibited various biological activities, including antiaggregating, hypotensive, and antiarrhythmic activities, suggesting potential pharmacological applications (Bruno et al., 1991).
Metal Complexes and Ligand Decomposition
Cubanski et al. (2013) studied pyrazole-based ligands, similar to this compound, for their role in forming metal complexes. The study highlights the potential of these ligands in developing new metal coordination complexes, which can have implications in catalysis and material science (Cubanski et al., 2013).
Catalysis in Polymerization
A study by Cho et al. (2019) involved Cu(II) complexes containing derivatives similar to this compound as pre-catalysts for polylactide polymerization. This suggests a role in industrial applications, particularly in the synthesis of biodegradable plastics (Cho et al., 2019).
Structural Characterization and Surface Analysis
Delgado et al. (2020) conducted structural characterization and Hirshfeld surface analysis of a pyrazoline compound, structurally related to this compound. Such studies are crucial in understanding the crystallography and molecular interactions of similar compounds, which can be pivotal in drug design and material science (Delgado et al., 2020).
Mechanism of Action
Target of Action
Pyrazole derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including cytotoxic effects on several human cell lines .
properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHATVNPKQCJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.